3-[(3-chloro-4-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-chloro-4-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives. It is also known by the name of 'Roflumilast' and is used as a selective phosphodiesterase-4 (PDE4) inhibitor. PDE4 is an enzyme that is involved in the regulation of inflammatory and immune responses. Roflumilast has been extensively studied for its potential use in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.
Mécanisme D'action
Roflumilast works by inhibiting the phosphodiesterase-4 (3-[(3-chloro-4-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one) enzyme. 3-[(3-chloro-4-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one is involved in the regulation of inflammatory and immune responses. By inhibiting 3-[(3-chloro-4-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one, Roflumilast reduces inflammation in the airways and improves lung function. It also reduces the production of cytokines and chemokines that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Roflumilast has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-alpha). It also reduces the recruitment of inflammatory cells such as neutrophils and eosinophils to the airways. Roflumilast has been shown to improve lung function and reduce the frequency and severity of exacerbations in patients with COPD.
Avantages Et Limitations Des Expériences En Laboratoire
Roflumilast has several advantages for lab experiments. It is a selective 3-[(3-chloro-4-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one inhibitor, which means that it specifically targets the 3-[(3-chloro-4-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one enzyme without affecting other phosphodiesterases. This makes it a useful tool for studying the role of 3-[(3-chloro-4-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one in inflammatory and immune responses. However, Roflumilast also has some limitations for lab experiments. It is a relatively complex molecule to synthesize, which can make it difficult to obtain in large quantities. It also has low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on Roflumilast. One area of interest is the potential use of Roflumilast in the treatment of other inflammatory diseases such as psoriasis and atopic dermatitis. Another area of interest is the development of new 3-[(3-chloro-4-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one inhibitors that are more potent and selective than Roflumilast. There is also ongoing research on the mechanisms of action of 3-[(3-chloro-4-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one inhibitors and their potential use in the treatment of other diseases such as cancer and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of Roflumilast involves the reaction of 3-chloro-4-fluoroaniline with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate to form 3-(3-chloro-4-fluorophenyl) hydrazinecarboxylic acid ethyl ester. This compound is further reacted with 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone to obtain 3-[(3-chloro-4-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one.
Applications De Recherche Scientifique
Roflumilast has been extensively studied for its potential use in the treatment of COPD and asthma. It has been shown to reduce the frequency and severity of exacerbations in patients with COPD. It also improves lung function and reduces inflammation in the airways. Roflumilast has also been studied for its potential use in the treatment of other inflammatory diseases such as psoriasis and atopic dermatitis.
Propriétés
IUPAC Name |
3-(3-chloro-4-fluoroanilino)-6-methyl-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN4O/c1-5-9(17)14-10(16-15-5)13-6-2-3-8(12)7(11)4-6/h2-4H,1H3,(H2,13,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAQXVXIGSDKMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.